4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused bicyclic core comprising thiophene, triazole, and pyrimidinone rings. Key structural features include:
- A benzylthio group at position 1, modified with a 2-oxopyrrolidin moiety, contributing to metabolic stability and solubility .
- The thieno[2,3-e] fusion pattern, which distinguishes it from other triazolo-pyrimidine derivatives by altering electronic distribution and steric effects .
Synthetic routes for analogous compounds often involve cyclocondensation of enaminones with hydrazine derivatives or halogenated intermediates (e.g., hydrazonyl bromides), as seen in related pyrimidinone syntheses .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S2/c26-18-7-3-16(4-8-18)14-30-23(33)22-20(11-13-34-22)31-24(30)27-28-25(31)35-15-17-5-9-19(10-6-17)29-12-1-2-21(29)32/h3-11,13H,1-2,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCJKFSVTJPJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=C(C=C6)F)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorobenzyl group and a thieno-triazolo-pyrimidinone core is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding Affinity : The fluorine atom in the benzyl group enhances binding affinity to target proteins or enzymes.
- Stability and Activity : The oxopyrrolidinyl group contributes to the compound's overall stability and biological activity.
- Cell Cycle Arrest : Potential induction of cell cycle arrest and apoptosis in cancer cells.
Anticancer Studies
A study published in PMC explored the effects of similar triazole-containing compounds on lung cancer cells (A549). The findings indicated that compounds with fluorine substitutions exhibited improved antiproliferative activity. For example, the IC50 values for related compounds ranged from 1.02 to 74.28 µM, highlighting the importance of structural modifications in enhancing efficacy against cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 27.89 | A549 |
| Compound B | 32.40 | A549 |
| Target Compound | TBD | TBD |
Enzyme Inhibition
Research into enzyme inhibition has shown that derivatives of triazole can act as inhibitors for key enzymes involved in tumor growth. The specific interactions and inhibition rates are subjects of ongoing studies.
Comparative Analysis
When compared to similar compounds such as N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, the unique structural features of the target compound may provide enhanced biological properties due to the presence of the fluorine atom .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the triazolo-pyrimidinone core but differ in substituents and fusion patterns, leading to variations in bioactivity and physicochemical properties. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Thieno-Triazolo-Pyrimidinone Derivatives
Key Observations:
Core Fusion Patterns: The thieno[2,3-e] fusion in the target compound (vs. thieno[2,3-d] in 4f or benzo(b)thieno[3,2-e] in ) influences π-π stacking and hydrogen-bonding capabilities, critical for target binding .
Substituent Effects :
- Fluorobenzyl groups (target compound) enhance lipophilicity and bioavailability compared to methylphenyl () or ethylcarboxylate (4f) groups .
- 2-Oxopyrrolidin in the benzylthio side chain may improve solubility via polar interactions, contrasting with pyrrolidinylmethyl in , which adds basicity .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 4f) are synthesized in higher yields (59% in vs. ~50% for complex analogs) .
Research Implications and Limitations
- Bioactivity Gaps: While highlights promising activities in benzo(b)thieno derivatives, data for the target compound’s bioactivity are absent in the provided evidence. Further assays (e.g., kinase inhibition, cytotoxicity) are needed.
- Lumping Strategies: ’s lumping approach suggests structurally similar compounds (e.g., triazolo-pyrimidinones) may share physicochemical properties, enabling grouped pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
